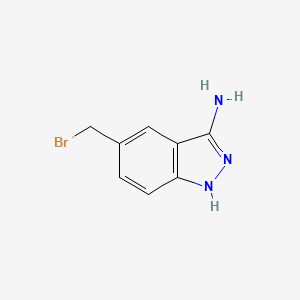

5-(bromomethyl)-1H-Indazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8BrN3 |

|---|---|

Molecular Weight |

226.07 g/mol |

IUPAC Name |

5-(bromomethyl)-1H-indazol-3-amine |

InChI |

InChI=1S/C8H8BrN3/c9-4-5-1-2-7-6(3-5)8(10)12-11-7/h1-3H,4H2,(H3,10,11,12) |

InChI Key |

XFVLHKYEBFACCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1CBr)C(=NN2)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromomethyl 1h Indazol 3 Amine and Analogous Indazole Derivatives

Direct Synthetic Routes to 5-(bromomethyl)-1H-Indazol-3-amine

Direct, single-step syntheses of this compound are not prominently featured in the literature. A more common and strategically sound approach involves a two-step sequence starting from a methylated precursor. This method hinges on the synthesis of 3-amino-5-methyl-1H-indazole, followed by the selective bromination of the benzylic methyl group.

A plausible synthetic pathway begins with the appropriate 2-amino-5-methylacetophenone, which can be converted to 3-methyl-5-substituted-1H-indazole via diazotization followed by a reductive cyclization. For instance, a process starting with 2-aminoacetophenone (B1585202) involves diazotization using sodium nitrite (B80452) in an acidic medium, followed by reduction with stannous chloride to yield 3-methyl-1H-indazole. google.com Once the 3-amino-5-methyl-1H-indazole intermediate is obtained, the pivotal bromination step can be achieved. Radical bromination at the benzylic position of the methyl group is typically accomplished using N-Bromosuccinimide (NBS) as the bromine source, often with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. organic-chemistry.org This reaction selectively introduces a bromine atom onto the methyl group, yielding the target compound, this compound.

Foundational Strategies for 1H-Indazole Core Construction

The construction of the 1H-indazole ring system is a cornerstone of synthesizing a diverse library of derivatives. Several classical and modern synthetic strategies have been developed to this end.

Annulation Reactions and Cycloaddition Pathways

Annulation strategies provide powerful methods for the convergent synthesis of the indazole core. mit.edu Among these, [3+2] cycloaddition reactions are particularly noteworthy. This approach often involves the reaction of an aryne with a diazo compound or a hydrazone. acs.orgorganic-chemistry.org For example, arynes, generated in situ from precursors like 2-(trimethylsilyl)aryl triflates, can react with diazomethane (B1218177) derivatives to afford a range of substituted 1H-indazoles in good to excellent yields under mild conditions. organic-chemistry.org Similarly, the reaction of arynes with N-tosylhydrazones can also produce 3-substituted indazoles. acs.orgorganic-chemistry.org Another approach involves the silver(I)-mediated intramolecular oxidative C-H bond amination, which allows for the construction of various 1H-indazoles. acs.orgnih.gov

Reductive Cyclization and Cadogan Reaction Approaches

Reductive cyclization of ortho-substituted nitroarenes is a classic and effective method for indazole synthesis. One such method involves the reductive cyclization of o-nitro-ketoximes, which can be converted to 1H-indazoles using carbon monoxide with a suitable catalyst. semanticscholar.orgresearchgate.netresearchgate.net

The Cadogan reaction is another prominent named reaction in this category, typically involving the deoxygenative cyclization of an o-nitrobenzylidene derivative using a trivalent phosphorus reagent, such as triethyl phosphite. orgsyn.orgnih.gov This reaction is versatile and can be used to synthesize 2-arylindazoles from o-nitrobenzalanilines. orgsyn.org While the classical Cadogan reaction often requires harsh conditions, milder variations have been developed. nih.gov The related Cadogan–Sundberg indole (B1671886) synthesis also highlights the utility of reductive cyclization of nitro compounds. wikipedia.org Mechanistic studies suggest that these reactions can proceed through nitrene intermediates, although non-nitrene pathways have also been proposed. nih.govnih.gov

Condensation-Based Synthetic Protocols

Condensation reactions represent a highly practical and widely employed route to the indazole core. A prominent example is the reaction between an ortho-halo-substituted benzonitrile (B105546) and hydrazine (B178648). rsc.orgnih.govnih.gov Specifically, o-fluorobenzonitriles are common substrates, reacting with hydrazine hydrate (B1144303), often in a suitable solvent like n-butanol or ethanol (B145695) at elevated temperatures, to produce 3-aminoindazoles. nih.govchemicalbook.com This method is advantageous due to the commercial availability of the starting materials and the generally high yields. nih.gov

The Davis-Beirut reaction is another significant condensation-based method that can produce a variety of 2H-indazoles and indazolones under both acidic and basic conditions from N-substituted 2-nitrobenzylamines. wikipedia.orgacs.orgnih.govnih.govucdavis.edu This reaction proceeds through an N-N bond-forming heterocyclization. wikipedia.orgacs.orgnih.govnih.gov

Regioselective Functionalization Techniques for Indazole Scaffolds

The ability to selectively introduce functional groups onto the indazole ring is crucial for the synthesis of complex molecules like this compound.

Introduction of the C3-Amine Moiety

The introduction of an amine group at the C3 position is a key transformation in the synthesis of many biologically active indazoles. The most direct and widely used method is the reaction of an o-halobenzonitrile with hydrazine, as mentioned previously. rsc.org This reaction is highly regioselective, affording the 3-aminoindazole product in good to excellent yields. For example, 5-bromo-2-fluorobenzonitrile (B68940) reacts with hydrazine hydrate to give 5-bromo-1H-indazol-3-amine in high yield. nih.govnih.gov

| Starting Material | Reagents | Product | Yield | Reference |

| 5-Bromo-2-fluorobenzonitrile | Hydrazine hydrate, Ethanol | 5-Bromo-1H-indazol-3-amine | 90% | nih.gov |

| 5-Bromo-2-fluorobenzonitrile | Hydrazine hydrate | 5-Bromo-1H-indazol-3-amine | High | nih.gov |

| 2-Halobenzonitriles | Hydrazine carboxylic esters, Cu catalyst | Substituted 3-aminoindazoles | - | organic-chemistry.org |

Bromomethylation Strategies on Aromatic and Heteroaromatic Systems

The introduction of a bromomethyl group onto an aromatic or heteroaromatic ring is a critical transformation for creating versatile intermediates in organic synthesis. This functional group can be readily converted into other functionalities, making it a valuable handle for molecular elaboration.

Radical Bromination Methodologies

Radical bromination is a common method for the functionalization of methyl groups attached to aromatic and heteroaromatic systems. This approach typically involves the use of a bromine source, such as N-bromosuccinimide (NBS), and a radical initiator. The reaction proceeds through a free radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group, forming a benzyl-type radical. This radical then reacts with a bromine source to yield the desired bromomethylated product.

Visible-light-induced methods have emerged as a milder and more environmentally friendly alternative to traditional radical initiators. For instance, a photoinduced direct C(sp2)-H alkylation of N-heteroaromatics has been developed using tetrabutylammonium (B224687) tribromide (TBATB) as a hydrogen atom transfer (HAT) reagent, with oxygen serving as the oxidant. nih.gov This metal-free approach offers good functional group tolerance under mild conditions. nih.gov

While direct bromination of a methyl group on an indazole ring is a potential route, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the HIV capsid inhibitor Lenacapavir, demonstrated that direct bromination of 4-chloro-1H-indazol-3-amine with NBS resulted in the undesired regioisomer as the major product. nih.gov This highlights the importance of regioselectivity in the synthesis of substituted indazoles.

Considerations for Acid-Catalyzed Bromomethylation

Acid-catalyzed bromomethylation offers an alternative to radical-based methods for introducing a bromomethyl group onto an aromatic ring. This electrophilic aromatic substitution reaction typically employs formaldehyde (B43269) or its polymers (like paraformaldehyde or 1,3,5-trioxane) and hydrogen bromide, often in the presence of a strong acid catalyst such as sulfuric acid or acetic acid. manac-inc.co.jpthieme-connect.com

The reaction mechanism involves the in-situ formation of a hydroxymethyl cation or a related electrophilic species, which then attacks the electron-rich aromatic ring. Subsequent dehydration and reaction with bromide furnishes the bromomethylated product. A key advantage of this method is that it can avoid the formation of dibrominated byproducts that can sometimes occur with radical bromination of methyl groups. sciencemadness.org

However, the scope of acid-catalyzed bromomethylation can be limited. Aromatic rings with strong electron-withdrawing groups, such as nitro or carboxyl groups, are generally unreactive. manac-inc.co.jp Conversely, highly activated systems like phenols and anilines may undergo preferential reaction at the heteroatom or lead to polymer formation. manac-inc.co.jp The choice of solvent and catalyst is crucial for achieving high yields and selectivity. For example, using a 30 wt% solution of HBr in acetic acid has been shown to be a convenient and effective system for the bromomethylation of various aromatic compounds. sciencemadness.org Phase-transfer catalysts have also been employed to improve reaction efficiency and minimize the formation of diarylmethane byproducts. thieme-connect.com

Orthogonal Protection and Deprotection Strategies for Indazole Nitrogen Atoms (N1/N2)

The indazole ring contains two nitrogen atoms, N1 and N2, which can both be reactive. Selective functionalization of the indazole core often requires the use of protecting groups to temporarily block one of the nitrogen atoms. Orthogonal protection strategies are particularly valuable as they allow for the selective removal of one protecting group in the presence of another, enabling stepwise modification of the molecule. bham.ac.uk

Common protecting groups for the indazole nitrogens include the tert-butoxycarbonyl (Boc) group and the 2-(trimethylsilyl)ethoxymethyl (SEM) group. The Boc group is widely used for amine protection due to its stability under various conditions and its straightforward removal under acidic conditions. nih.govresearchgate.net For instance, 5-bromo-1H-indazol-3-amine can be protected at the N1 position with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and 4-(dimethylamino)pyridine (DMAP). nih.gov

The SEM group offers an alternative that can be cleaved under different conditions, typically with fluoride (B91410) reagents like tetrabutylammonium fluoride (TBAF) or under acidic conditions. nih.gov This allows for orthogonal deprotection when a Boc group is also present in the molecule. The SEM group has also been shown to direct regioselective lithiation at the C3 position of the indazole ring, providing a route to further functionalization. nih.gov

The choice of protecting group and the conditions for its introduction and removal are critical for the successful synthesis of complex indazole derivatives. The development of new protecting groups and deprotection strategies continues to be an active area of research. researchgate.net

Advanced Synthetic Transformations and Cascade Reactions in Indazole Chemistry

In the context of indazole synthesis, cascade reactions have been developed to rapidly assemble the bicyclic core. For example, a four-component, three-step cascade reaction has been reported for the synthesis of indazole-fused triazolo[5,1-c]quinoxalines. rsc.org This process involves the sequential formation of a 2H-indazole, followed by an azide-alkyne cycloaddition, C-N coupling, and finally an intramolecular cross-dehydrogenative C-C coupling. rsc.org

Copper-catalyzed coupling reactions are also prominent in the synthesis of 3-aminoindazoles. A cascade coupling-(deacylation-)condensation process involving 2-halobenzonitriles and hydrazine derivatives provides a direct route to this important scaffold. organic-chemistry.org Furthermore, substrate-dependent divergent synthesis of functionalized indazoles has been achieved through cascade reactions of N-nitrosoanilines with diazo compounds. acs.org

These advanced methods highlight the power of cascade reactions to build molecular complexity from simple starting materials in a highly efficient manner. The continued development of such transformations is crucial for the synthesis of novel and structurally diverse indazole derivatives for various applications. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques in Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. High-resolution 1D and 2D NMR techniques provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

High-Resolution ¹H and ¹³C NMR Analysis

¹H NMR spectroscopy of 5-(bromomethyl)-1H-indazol-3-amine would be expected to reveal distinct signals corresponding to the aromatic protons on the indazole ring, the methylene (B1212753) protons of the bromomethyl group, the amine protons, and the NH proton of the indazole ring. The chemical shifts (δ) of the aromatic protons would provide insights into the electronic environment of the benzene (B151609) portion of the indazole core. The protons on the carbon bearing the bromine would likely appear as a singlet, with its chemical shift influenced by the electronegativity of the bromine atom.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons, the methylene carbon, and the carbons of the pyrazole (B372694) ring would be characteristic of the indazole structure and the substituents.

| Expected ¹H NMR Data | Expected ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| Aromatic Region | Ar-H |

| Singlet | -CH₂Br |

| Broad Singlet | -NH₂ |

| Broad Singlet | -NH |

Note: The table above represents expected data based on the known structure and general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and other experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to elucidate the complete bonding network, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, helping to trace the proton-proton coupling networks within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the regiochemistry of the substituents on the indazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Expected fragmentation pathways could include the loss of the bromine atom, the cleavage of the bromomethyl group, and the fragmentation of the indazole ring itself.

| Expected Mass Spectrometry Data |

| m/z (Mass-to-Charge Ratio) |

| [M]⁺ and [M+2]⁺ |

| [M - Br]⁺ |

| [M - CH₂Br]⁺ |

Note: This table presents plausible fragmentation patterns. The actual fragmentation will depend on the ionization technique used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as bands corresponding to the aromatic ring and the C-Br bond.

| Expected Infrared Spectroscopy Data |

| Wavenumber (cm⁻¹) |

| 3400-3200 |

| 3100-3000 |

| 2950-2850 |

| 1650-1550 |

| 1300-1000 |

| 700-500 |

Note: This table provides expected ranges for the characteristic IR absorption bands.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen for this compound would be compared with the theoretically calculated values based on its molecular formula (C₈H₈BrN₃) to confirm its empirical formula.

| Elemental Analysis Data |

| Element |

| Carbon (C) |

| Hydrogen (H) |

| Nitrogen (N) |

Computational and Theoretical Approaches in Indazole Chemistry Research

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.com It is widely used to forecast the interaction between a ligand, such as an indazole derivative, and a biological target, typically a protein receptor. nih.gov This method is instrumental in rational drug design. jocpr.com

Molecular docking simulations are crucial for predicting the binding affinity, represented by binding energy (ΔG), and for visualizing the specific molecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govmdpi.com

In a study on novel 3-carboxamide indazole derivatives, molecular docking was used to assess their potential against a renal cancer-related protein (PDB: 6FEW). nih.gov The analysis revealed that specific derivatives exhibited high binding energies, indicating strong potential for inhibition. nih.govrsc.org For instance, derivatives 8v, 8w, and 8y showed the highest binding energies of -11.77, -11.64, and -11.52 kcal/mol, respectively. nih.gov The interactions involved key amino acid residues such as ASP784, LYS655, and MET699 through hydrogen bonds, alkyl, and π-alkyl interactions. nih.gov

Similarly, theoretical investigations of arylsulphonyl indazole derivatives as potential ligands for the VEGFR2 kinase have been conducted. nih.govnih.govmdpi.com Docking studies showed that these compounds could efficiently bind into the kinase's pocket, stabilized by interactions with amino acids like Ala866, Lys868, and Glu885. nih.govmdpi.com The binding modes of several docked conformers were found to be nearly identical, highlighting a consistent interaction pattern involving the indazole's polar NH and sulphonyl groups. nih.gov

Interactive Table: Molecular Docking Results for Indazole Derivatives against Renal Cancer Protein (PDB: 6FEW)

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) | Interacting Residues |

|---|---|---|---|

| 8v | -11.77 | 0.0235 | ASP784, LYS655, MET699, GLU672, MET676, ILE685, LEU679, ALA783, ILE675, PHE762 |

| 8w | -11.64 | 0.0294 | ASP784, LYS655, MET699, GLU672, MET676, ILE685, LEU679, ALA783, ILE675, PHE762 |

| 8y | -11.52 | 0.0361 | ASP784, LYS655, MET699, GLU672, MET676, ILE685, LEU679, ALA783, ILE675, PHE762 |

Data sourced from a study on novel indazole derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses of Indazole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of compounds with their biological activity. nih.govsysrevpharm.org These models are essential for predicting the activity of new compounds and for understanding the structural features that influence their potency. nih.gov

Both 2D and 3D QSAR models are developed for indazole derivatives to guide the design of more effective therapeutic agents. 2D-QSAR models use descriptors calculated from the 2D representation of molecules, while 3D-QSAR models consider the three-dimensional structural information. nih.gov

A study focusing on 109 indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors developed robust 2D and 3D QSAR models. growingscience.com The best 2D-QSAR model, generated using the Multiple Linear Regression (MLR) method, showed a high correlation coefficient (r²) of 0.9512 and strong internal (q²) and external (pred_r²) cross-validation coefficients of 0.8998 and 0.8661, respectively. growingscience.com The 3D-QSAR model, built with the k-Nearest Neighbor (kNN) approach, also demonstrated high predictive power with a q² of 0.9132. growingscience.comresearchgate.net The statistical validation of these models confirms their reliability for predicting the anticancer activity of new indazole derivatives. growingscience.com

Interactive Table: Statistical Validation of QSAR Models for Indazole-Based TTK Inhibitors

| Model Type | Method | r² | q² | pred_r² |

|---|---|---|---|---|

| 2D-QSAR | MLR | 0.9512 | 0.8998 | 0.8661 |

| 3D-QSAR | SWF kNN | - | 0.9132 | - |

This table summarizes the statistical quality of the developed QSAR models for indazole derivatives as TTK inhibitors. growingscience.com

QSAR studies provide valuable computational insights into the structure-activity relationships (SAR) of indazole scaffolds. nih.govelsevierpure.com By analyzing the descriptors that contribute most significantly to the models, researchers can identify the key structural features required for biological activity.

For 1,3-disubstituted indazoles acting as HIF-1 inhibitors, SAR studies have shown that the nature and substitution pattern of a furan (B31954) moiety on the indazole skeleton are crucial for high inhibitory activity. nih.govelsevierpure.com Similarly, for indazole-3-carboxamides that block calcium-release activated calcium (CRAC) channels, SAR results indicate that the specific regiochemistry of the amide linker is critical for the inhibition of calcium influx and mast cell stabilization. nih.gov The indazole-3-carboxamide isomer was found to be highly active, while its reverse amide counterpart was inactive, highlighting the importance of this specific structural arrangement. nih.gov

3D-QSAR models generate contour maps that visualize the regions where steric and electrostatic properties of the molecule should be modified to enhance activity. nih.gov For indazole derivatives as HIF-1α inhibitors, these maps provide a structural framework for designing new, more potent compounds. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. mpg.de It is a powerful tool for calculating various molecular properties and for studying reaction mechanisms. mpg.denih.gov

DFT calculations are employed to study the physicochemical properties of novel indazole derivatives. nih.govrsc.org These calculations can determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical reactivity and stability. nih.govresearchgate.net A smaller energy gap suggests higher reactivity. nih.gov In a study of 26 novel indazole derivatives, DFT calculations revealed that compounds 8a, 8c, and 8s had the most substantial HOMO-LUMO energy gaps, indicating greater stability. nih.govrsc.org

Furthermore, DFT is used to explore reaction mechanisms, such as the regioselective N1- and N2-alkylation of indazoles. nih.gov These calculations can elucidate the transition states and reaction pathways, providing insights into why a particular regioisomer is formed. nih.gov

Indazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The relative stability of these tautomers can significantly influence the molecule's biological activity and its interaction with target receptors. DFT calculations are an effective method for assessing the relative energies and stabilities of different tautomers. nih.govmdpi.com

Studies on substituted 1,2,4-triazoles, which share structural similarities with indazoles, have used DFT to determine the stability of different tautomeric forms in both the gas phase and in various solvents. nih.gov These calculations have shown that for the studied derivatives, the thione forms are energetically more stable and dominant. nih.gov Similar computational approaches can be applied to 5-(bromomethyl)-1H-Indazol-3-amine to predict its most stable tautomeric form under different conditions, which is crucial for understanding its chemical behavior and biological function.

Elucidation of Reaction Pathways and Activation Energy Barriers

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energy barriers. While specific DFT studies on the synthesis of this compound are not extensively available in the public domain, we can infer the likely synthetic routes and the types of computational analyses that would be employed by examining related indazole syntheses.

A common route to 3-aminoindazoles involves the cyclization of 2-halobenzonitriles with hydrazine (B178648). chemicalbook.comnih.govorganic-chemistry.org For instance, the synthesis of 5-bromo-1H-indazol-3-amine, a close analog, is achieved by reacting 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine. chemicalbook.com A proposed reaction pathway for the formation of the indazole ring is initiated by the nucleophilic attack of hydrazine on the nitrile carbon, followed by an intramolecular cyclization and subsequent elimination of a leaving group.

Table 1: Key Steps in a Putative Reaction Pathway for Indazole Formation

| Step | Description |

| 1 | Nucleophilic attack of hydrazine on the nitrile carbon of a substituted 2-halobenzonitrile. |

| 2 | Intramolecular cyclization to form a five-membered ring intermediate. |

| 3 | Tautomerization and elimination of the halide leaving group to yield the aromatic indazole ring. |

DFT calculations would be instrumental in mapping the potential energy surface of this reaction. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This profile would reveal the activation energy for each step, allowing for the identification of the rate-determining step. For example, in the synthesis of indazolones from o-nitrobenzyl alcohols, DFT calculations have been used to show that the condensation of an amine at a nitroso group to form a diazene (B1210634) is thermodynamically favored by over 25 kcal/mol, providing crucial insight into the reaction mechanism. aub.edu.lb Such computational insights are invaluable for optimizing reaction conditions to improve yield and selectivity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can provide critical insights into its conformational landscape and its interactions with biological targets.

Conformational analysis through MD simulations reveals the accessible shapes (conformations) of a molecule and the energetic landscape that governs the transitions between them. This is particularly important for understanding how a drug molecule adapts its shape to bind to a receptor. While specific MD studies on this compound are not readily found, the principles are well-established from studies on other indazole derivatives. For instance, MD simulations have been employed to study the conformational dynamics of indazole-based inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), demonstrating the stability of the ligand within the active site of the protein. nih.gov These simulations can reveal key intramolecular interactions, such as hydrogen bonds and dihedral angle preferences, that define the molecule's conformational space.

When studying the binding of a ligand to a protein, MD simulations can elucidate the dynamic process of complex formation and the stability of the resulting complex. These simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms to assess the stability of the binding pose over time. Furthermore, analysis of the simulation trajectory can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that contribute to the binding affinity. In studies of other kinase inhibitors with indazole scaffolds, MD simulations have been crucial in understanding the binding modes and in some cases, the mechanisms of resistance.

Table 2: Typical Analyses Performed in MD Simulations of Ligand-Protein Complexes

| Analysis | Description |

| RMSD | Root-Mean-Square Deviation: Measures the average distance between the atoms of the simulated structure and a reference structure, indicating conformational stability. |

| RMSF | Root-Mean-Square Fluctuation: Measures the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule or protein. |

| Hydrogen Bond Analysis | Identifies the formation and breakage of hydrogen bonds between the ligand and protein over the course of the simulation. |

| Binding Free Energy Calculations | (e.g., MM/PBSA, MM/GBSA): Estimates the free energy of binding of the ligand to the protein. |

Application of Fragment-Based and Knowledge-Based Drug Design Principles in Indazole Scaffold Research

The indazole scaffold is a cornerstone in the design of kinase inhibitors, and both fragment-based and knowledge-based approaches have been successfully applied to develop potent and selective drug candidates. nih.govnih.gov

Fragment-Based Drug Design (FBDD) starts with the screening of small, low-molecular-weight compounds (fragments) that bind weakly to the target protein. These initial hits are then grown or linked together to create more potent lead compounds. The 1H-indazole-3-amine core is an effective hinge-binding fragment, capable of forming key hydrogen bonds with the hinge region of many kinases. nih.gov In the development of AXL kinase inhibitors, an indazole fragment was identified through high-concentration screening and subsequently optimized, guided by docking studies, to yield a potent inhibitor. nih.gov

Knowledge-Based Drug Design , on the other hand, leverages existing structural and bioactivity data to guide the design of new inhibitors. The wealth of information available for kinase inhibitors, including numerous crystal structures of kinase-ligand complexes, makes this a particularly powerful strategy. By understanding the key interactions that govern binding affinity and selectivity for a particular kinase or kinase family, medicinal chemists can rationally design new indazole derivatives with improved properties. For example, knowledge of the key interactions within the ATP-binding site of various kinases has enabled the design of indazole-based inhibitors with specific substitutions to enhance potency and selectivity. nih.gov

Table 3: Comparison of Fragment-Based and Knowledge-Based Drug Design

| Feature | Fragment-Based Drug Design (FBDD) | Knowledge-Based Drug Design |

| Starting Point | Small, low-affinity fragments. | Existing lead compounds or structural information of the target. |

| Screening | Biophysical or biochemical screening of a fragment library. | Virtual screening or focused library design based on known data. |

| Optimization | Fragment growing, linking, or merging. | Structure-activity relationship (SAR) guided modifications. |

| Novelty | High potential for exploring new chemical space. | Often explores chemical space around known scaffolds. |

The combination of these computational and theoretical approaches provides a powerful platform for the discovery and optimization of novel therapeutics based on the this compound scaffold and the broader family of indazole derivatives.

Synthetic Utility of 5 Bromomethyl 1h Indazol 3 Amine As a Research Intermediate

Role as a Versatile Building Block in the Construction of Complex Organic Molecules

5-(bromomethyl)-1H-indazol-3-amine serves as a quintessential building block in organic synthesis, primarily due to its pre-functionalized indazole core. moldb.com The 1H-indazole-3-amine moiety is recognized as an effective "hinge-binding" fragment, capable of forming crucial interactions with biological targets such as protein kinases. nih.govnih.gov This characteristic has made it a sought-after component in the design of targeted therapeutics.

The strategic placement of the reactive bromomethyl group at the C-5 position, coupled with the primary amine at C-3, provides chemists with orthogonal chemical handles. This allows for sequential and controlled modifications, enabling the synthesis of complex derivatives. For instance, the core structure is related to key intermediates used in the synthesis of potent therapeutic agents. A notable example is the synthesis of Lenacapavir, a powerful anti-HIV capsid inhibitor, which utilizes a related functionalized 3-aminoindazole core. chemrxiv.orgnih.gov The synthesis of such complex molecules relies on the predictable reactivity of the indazole building block. Researchers leverage this to append various substituents, thereby modulating the steric and electronic properties of the final compounds to optimize their biological activity and pharmacokinetic profiles. The inherent versatility of this intermediate facilitates the exploration of extensive chemical space around the privileged indazole scaffold. nih.gov

Application in Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the indazole nucleus is an excellent substrate for such transformations. While the bromomethyl group is typically used in nucleophilic substitution reactions, the core indazole ring, particularly when substituted with a halogen like bromine at the 5-position (as in the precursor 5-bromo-1H-indazol-3-amine), is readily employed in cross-coupling. nih.gov The Suzuki-Miyaura reaction is a widely used method for this purpose. ias.ac.in

In a typical Suzuki reaction, a bromo-indazole derivative is coupled with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. ias.ac.in This reaction is instrumental in creating biaryl structures, which are common motifs in pharmacologically active compounds. For example, the Suzuki coupling of 5-bromo-1H-indazol-3-amine with various substituted boronic acid esters has been reported, leading to the formation of 5-aryl-1H-indazol-3-amine derivatives. nih.gov The efficiency of these reactions allows for the introduction of a wide array of substituents at the C-5 position, significantly diversifying the available structures.

The conditions for these reactions are often optimized to achieve high yields, as demonstrated in the synthesis of various 5-substituted indazoles. A summary of typical reaction conditions is presented below.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | CsF | DMF | 95–100 | 92 | ias.ac.in |

| Pd(PPh₃)₄ | Na₂CO₃ | DMF | 95–100 | 86 | ias.ac.in |

| PdCl₂(dppf) | Na₂CO₃ | DMF | 95–100 | 60 | ias.ac.in |

| Pd(OAc)₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | High | nih.gov |

This table presents a selection of conditions used for Suzuki cross-coupling reactions on bromo-indazole scaffolds to illustrate the range of effective catalytic systems.

This strategy has been successfully applied to synthesize novel pyrrolyl and thiophenyl indazoles, as well as 1H-pyridin-4-yl-3,5-disubstituted indazoles, highlighting the broad scope of the Suzuki reaction in functionalizing the indazole core. ias.ac.innih.gov

Derivatization to Alternative Functional Groups (e.g., aminomethyl, amides)

The two primary reactive sites of this compound—the C-3 amino group and the C-5 bromomethyl group—allow for straightforward derivatization into a variety of other functional groups.

Amide Formation: The primary amine at the C-3 position is nucleophilic and readily undergoes acylation to form amides. This reaction is typically achieved by treating the indazole with an acyl chloride, anhydride, or a carboxylic acid in the presence of a peptide coupling reagent. tubitak.gov.tr This derivatization is a key strategy in medicinal chemistry, as the resulting amide bond can participate in hydrogen bonding interactions within a biological target's active site. nih.gov The synthesis of 1H-indazole-3-amide derivatives has been shown to be critical for the antitumor activity of certain compounds. nih.gov

Aminomethyl Derivatization: The bromomethyl group at the C-5 position is a reactive benzylic halide. It is an excellent electrophile for SN2 reactions with a wide range of nucleophiles, including primary and secondary amines. This reaction provides a direct route to 5-(aminomethyl)-1H-indazol-3-amine derivatives. By choosing different amine nucleophiles, a vast library of compounds with varying basicity, polarity, and steric bulk can be generated at the C-5 position, which is crucial for tuning the molecule's properties.

These derivatization reactions are often high-yielding and can be performed under mild conditions, making this compound an ideal scaffold for creating new chemical entities with tailored functionalities.

Utilization in the Generation of Diverse Chemical Libraries for Academic Screening

The generation of chemical libraries containing structurally diverse molecules is fundamental to modern drug discovery and chemical biology. This compound is an excellent starting material for this purpose due to its capacity for divergent synthesis. The orthogonal reactivity of its functional groups allows for the systematic and combinatorial synthesis of large numbers of related compounds.

A typical library synthesis strategy would involve:

Derivatization at the C-3 amino group: A set of diverse carboxylic acids or acyl chlorides is used to create a library of C-3 amides.

Derivatization at the C-5 bromomethyl group: The resulting amide library is then reacted with a set of diverse amines to generate a matrix of compounds with variation at both the C-3 and C-5 positions.

Cross-coupling (on a precursor): If starting from 5-bromo-1H-indazol-3-amine, a Suzuki coupling could first be used to install a variety of aryl groups at C-5, followed by further derivatization of the C-3 amine.

This approach was utilized in a study where a series of indazole derivatives were synthesized and subsequently evaluated for their inhibitory activities against several human cancer cell lines. nih.govnih.gov The screening identified compounds with significant antiproliferative effects, demonstrating the power of this strategy in discovering new bioactive agents.

| Compound Series | Target | Screening Method | Outcome | Reference |

|---|---|---|---|---|

| 1H-indazole-3-amine derivatives | A549 (lung), K562 (leukemia), PC-3 (prostate), Hep-G2 (hepatoma) cancer cell lines | MTT assay | Identified compound 6o with IC₅₀ of 5.15 µM against K562 cells. | nih.gov, nih.gov |

| 1H-pyridin-4-yl-3,5-disubstituted indazoles | Akt kinase | Kinase activity assay | Evaluated as potential Akt kinase inhibitors. | ias.ac.in |

This table provides examples of chemical libraries based on the indazole scaffold and their application in biological screening.

The ability to rapidly generate diverse libraries from a single, versatile intermediate like this compound makes it an invaluable tool for academic and industrial research aimed at discovering novel molecules with specific biological functions. nih.gov

Future Research Directions and Unexplored Avenues in 5 Bromomethyl 1h Indazol 3 Amine Research

Development of Novel and More Efficient Synthetic Strategies for Specific Functionalization

Future synthetic research could focus on leveraging the distinct reactivity of the three key functional sites on the 5-(bromomethyl)-1H-indazol-3-amine scaffold. The development of selective and efficient synthetic methodologies is crucial for unlocking its potential as a versatile building block.

Orthogonal Protection Strategies: A primary challenge is the selective functionalization of the N1-H, the 3-amino group, and the 5-bromomethyl group. Future work should explore orthogonal protecting group strategies that allow for the stepwise and controlled modification of each site. This would enable the synthesis of complex, precisely substituted indazole derivatives that are currently inaccessible.

Site-Selective Reactions: Research into developing reaction conditions that favor one reactive site over the others without the need for protection-deprotection steps would be highly valuable. For instance, exploring mild nucleophiles that react preferentially with the highly electrophilic bromomethyl group while leaving the less reactive amino group and N1-H proton untouched would be a significant advancement.

Flow Chemistry and Automation: The application of continuous flow chemistry could offer improved control over reaction parameters (temperature, time, stoichiometry), potentially leading to higher yields, better selectivity, and safer handling of reactive intermediates. Automating these processes would accelerate the synthesis of a library of derivatives for screening purposes.

In-Depth Mechanistic Insights into Complex Transformations and Selectivity Control

A fundamental understanding of the reaction mechanisms governing the transformations of this compound is essential for rational synthetic design.

Investigating Competitive Pathways: The presence of multiple nucleophilic (3-amino, N1) and electrophilic (5-bromomethyl) centers creates the potential for competitive intramolecular and intermolecular reactions. Future studies should aim to elucidate the factors that control these pathways. For example, under basic conditions, does the molecule undergo intermolecular alkylation, or does it favor intramolecular cyclization or polymerization?

Role of Catalysts: The exploration of transition-metal and organocatalytic systems could uncover novel transformations. For instance, palladium-catalyzed reactions might be developed to couple the bromomethyl group, while Lewis acids could be used to modulate the reactivity of the amino group. Mechanistic studies, including kinetic analysis and the isolation of intermediates, would be vital to understand and optimize these catalytic cycles.

Exploration of its Potential in Advanced Materials Research

The indazole core is known for its photophysical properties, and the functional groups of this compound offer handles for incorporation into larger systems, suggesting potential applications in materials science.

Organic Electronics: The aromatic indazole system could be integrated into conjugated polymers or small molecules for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bromomethyl and amino groups provide convenient points for polymerization or for attaching the core to other electronically active moieties.

Sensor Development: The amino group could act as a binding site for specific analytes (e.g., metal ions, anions). Future research could involve grafting the molecule onto surfaces or incorporating it into polymers to create novel chemical sensors where binding events could be signaled by a change in fluorescence or other optical properties.

Integration of Computational and Experimental Approaches for Rational Compound Design and Discovery

A synergistic approach combining computational modeling and experimental validation would greatly accelerate research and development involving this compound.

Predictive Modeling for Reactivity: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure of the molecule, predict the most likely sites of reaction under various conditions, and calculate the energy barriers for different reaction pathways. This would allow for the in silico screening of reaction conditions to identify the most promising avenues for experimental work, saving time and resources.

Virtual Screening and Drug Design: The 1H-indazole-3-amine scaffold is a known "hinge-binding fragment" in many kinase inhibitors. nih.gov Computational docking studies could be used to predict the binding of virtual libraries of derivatives of this compound to the active sites of various kinases or other biological targets. nih.govnih.gov The bromomethyl group serves as a reactive linker to which different fragments can be attached to explore the binding pocket, guiding the synthesis of novel and potent therapeutic agents. chemimpex.com This rational design approach can lead to the discovery of compounds with enhanced activity and selectivity. nih.gov

Q & A

Q. How can researchers optimize the synthesis of 5-(bromomethyl)-1H-indazol-3-amine to improve yield and purity?

Methodological Answer: Synthesis optimization requires careful selection of reaction conditions and purification techniques. For example:

- Catalytic Systems : Copper iodide (CuI) in PEG-400/DMF mixtures can facilitate efficient coupling reactions, as demonstrated in the synthesis of related bromo-indole derivatives .

- Reduction Steps : Hydrazine hydrate in the presence of Raney nickel effectively reduces nitro intermediates to amines, as shown in Friedel-Crafts acylation pathways for indazole derivatives .

- Purification : Flash column chromatography with gradients (e.g., 70:30 ethyl acetate/hexane) ensures high purity, as validated by TLC and HRMS analysis .

Q. What advanced spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing the bromomethyl (-CHBr) group (δ ~4.3 ppm for -CH-) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] peaks with <2 ppm error) .

- X-ray Crystallography : Resolves 3D atomic arrangements, validated by protein-ligand complexes in structural biology studies (e.g., indazole inhibitors bound to IL17A) .

Q. What are the primary reactivity pathways of the bromomethyl group in this compound?

Methodological Answer: The bromomethyl group undergoes:

- Nucleophilic Substitution : Reacts with amines, thiols, or alcohols to form alkylated derivatives.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (e.g., using Pd catalysts) to introduce aryl/heteroaryl groups, as seen in boronic ester analogs .

- Elimination Reactions : Under basic conditions, may form vinyl or alkene byproducts.

Advanced Research Questions

Q. How does the bromomethyl substituent influence structure-activity relationships (SAR) compared to other halogens?

Methodological Answer: Comparative SAR studies involve:

- Halogen Swapping : Replace bromine with chlorine or fluorine to assess steric/electronic effects. For example, bromine’s larger size enhances hydrophobic interactions in enzyme pockets compared to chlorine .

- Biological Assays : Test derivatives against targets (e.g., α-glucosidase or cholinesterases) to quantify inhibitory potency changes. Bromine often improves binding affinity due to enhanced van der Waals interactions .

Q. Table 1: Activity Comparison of Halogenated Indazoles

| Substituent | Enzyme Inhibition (IC, nM) | LogP |

|---|---|---|

| -CHBr | 12.5 ± 1.2 | 2.8 |

| -CHCl | 28.4 ± 2.1 | 2.3 |

| -CHF | 45.6 ± 3.5 | 1.9 |

Q. What computational strategies predict target interactions of this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model binding poses in enzyme active sites (e.g., cholinesterases). Validate with X-ray crystallography data from indazole-protein complexes .

- MD Simulations : Run 100-ns simulations to assess stability of ligand-receptor complexes, focusing on bromomethyl interactions with hydrophobic residues .

Q. How can researchers evaluate the compound’s enzyme inhibition potential?

Methodological Answer:

- Kinetic Assays : Measure IC values using fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-glucopyranoside for α-glucosidase) .

- DPPH Radical Scavenging : Quantify antioxidant activity via UV-Vis spectroscopy (λ = 517 nm) to assess dual therapeutic potential .

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC and Hill coefficients .

Key Considerations for Experimental Design

- Contradictory Data : and highlight conflicting results on bromine’s impact on solubility vs. activity. Prioritize logP measurements and co-solvent screening to balance bioavailability .

- Synthetic Byproducts : Monitor elimination products (e.g., dehydrohalogenation) via LC-MS during bromomethyl reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.